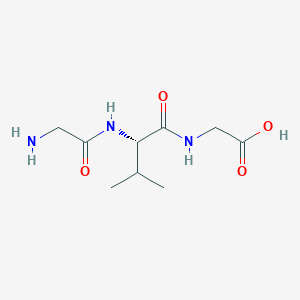
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene is an organic compound characterized by a complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene typically involves multi-step organic reactions. One common method includes the use of Friedel-Crafts alkylation, where benzene rings are introduced to a central aromatic core under the influence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of advanced purification methods, such as column chromatography and recrystallization, ensures the high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced aromatic compounds.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents like halogens or nitro groups are introduced to the aromatic rings using reagents such as halogens (Cl2, Br2) or nitrating mixtures (HNO3/H2SO4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, anhydrous solvents.
Substitution: Halogens, nitrating mixtures, Lewis acids.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, quinones, and reduced aromatic derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound for studying aromatic interactions.
Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic properties and as a scaffold for drug development.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique aromatic structure.
Mecanismo De Acción
The mechanism of action of 1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene involves its interaction with molecular targets through π-π stacking and hydrophobic interactions. These interactions can influence various biochemical pathways, potentially leading to changes in cellular functions and signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Dimethylbenzene: Shares a similar aromatic structure but with fewer phenyl groups.
4-Methylpropiophenone: Contains a methyl group and a phenyl ring, similar to the 4-methylphenyl group in the target compound.
Uniqueness
1-(4-Methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene is unique due to its extensive phenyl substitution, which imparts distinct chemical properties and potential applications not observed in simpler aromatic compounds. Its complex structure allows for diverse interactions and reactivity, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
23934-46-5 |
|---|---|
Fórmula molecular |
C43H32 |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-2,3,4,5,6-pentakis-phenylbenzene |
InChI |
InChI=1S/C43H32/c1-31-27-29-37(30-28-31)43-41(35-23-13-5-14-24-35)39(33-19-9-3-10-20-33)38(32-17-7-2-8-18-32)40(34-21-11-4-12-22-34)42(43)36-25-15-6-16-26-36/h2-30H,1H3 |
Clave InChI |
XGLKETMKRFUYPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2=C(C(=C(C(=C2C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


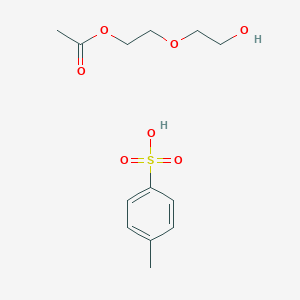


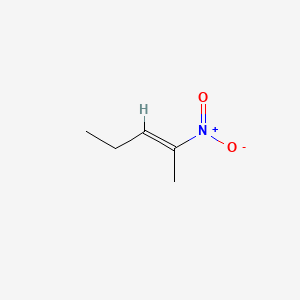
![1,5,8,12,13,15-Hexathiadispiro[5.0.5.3]pentadecane](/img/structure/B14687972.png)

![1H-Indole, 1-[(4-methylphenyl)sulfonyl]-5-nitro-](/img/structure/B14687977.png)

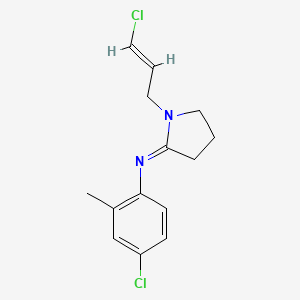
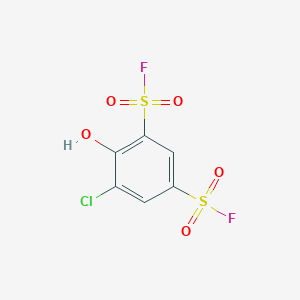

![3,3-Dimethoxybicyclo[2.2.1]heptan-2-one](/img/structure/B14687996.png)
![Benzene, [(phenylmethyl)telluro]-](/img/structure/B14688001.png)
